(Triphenylphosphoranylidene)ketene

Catalog No.
S1515412
CAS No.
15596-07-3
M.F
C20H15OP
M. Wt
302.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Triphenylphosphoranylidene)ketene

CAS Number

15596-07-3

Product Name

(Triphenylphosphoranylidene)ketene

Molecular Formula

C20H15OP

Molecular Weight

302.3 g/mol

InChI

InChI=1S/C20H15OP/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H

InChI Key

MNASRBWCHRURHY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=C=C=O)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)P(=C=C=O)(C2=CC=CC=C2)C3=CC=CC=C3

Wittig Reaction Precursor:

(Triphenylphosphoranylidene)ketene is a key precursor to Wittig reagents, which are widely employed in the Wittig reaction. This reaction allows the formation of alkenes (compounds containing a carbon-carbon double bond) from aldehydes and ketones. The ylide reacts with the carbonyl group (C=O) of the aldehyde or ketone, forming a new carbon-carbon bond and a new oxaphosphetane byproduct.

Synthesis of Chiral Ylides:

(Triphenylphosphoranylidene)ketene can be used to prepare chiral ylides, which are essential for asymmetric synthesis. These ylides possess the ability to differentiate between enantiomers (mirror images) of a molecule, leading to the formation of a specific stereoisomer in the final product. Chiral ylides derived from (Triphenylphosphoranylidene)ketene have been successfully applied in various asymmetric reactions, including the synthesis of biologically active compounds.

(Triphenylphosphoranylidene)ketene is a phosphorus-containing organic molecule with a ketenic functional group (C=C=O). It is synthesized from readily available starting materials and serves as a versatile building block for the creation of more complex molecules.


Molecular Structure Analysis

The key feature of (Triphenylphosphoranylidene)ketene's structure is the combination of a triphenylphosphine group (Ph3P) and a ketenic moiety (C=C=O) linked by a double bond. The triphenylphosphine group provides electron-donating character, while the ketenic moiety is highly reactive due to the presence of the two adjacent double bonds. This combination makes the molecule a valuable reagent in organic chemistry.


Chemical Reactions Analysis

  • Cycloaddition Reactions: Due to its reactive ketenic group, (Triphenylphosphoranylidene)ketene readily undergoes cycloaddition reactions with dienes to form cyclic compounds. This reaction is particularly useful for constructing complex carbon frameworks.
Ph3P=C=CO + diene → cyclic compound
  • **Diels-Alder Reaction: ([1]): A specific type of cycloaddition reaction where (Triphenylphosphoranylidene)ketene acts as the dienophile, reacting with dienes to form six-membered rings.

  • **1,3-Dipolar Cycloaddition: ([2]): Another cycloaddition reaction where the molecule acts as a 1,3-dipole, enabling the formation of five-membered rings.

The Bestmann ylide is known for its reactivity in several key chemical transformations:

  • Wittig Reaction: It can undergo an intramolecular Wittig reaction, where it reacts with alcohols to form butenolides. This reaction highlights its ability to act as an electrophile .
  • Formation of Dienoates: The compound can react with amines and aldehydes in a three-component reaction to yield (E)-α,β-unsaturated amides .
  • Cycloaddition Reactions: It participates in [2 + 2] and [2 + 4] cycloaddition reactions with ketenes and iso(thio)cyanates, respectively, leading to the formation of cyclobutan-1,3-diones and six-membered rings .

These reactions illustrate the compound's utility in building diverse molecular architectures.

The synthesis of (triphenylphosphoranylidene)ketene typically involves the following methods:

  • Preparation from Phosphorus Ylides: It can be synthesized by reacting triphenylphosphine with ketenes. This method allows for the generation of the ylide under mild conditions, making it a practical approach for laboratory synthesis .
  • Organic Syntheses Protocols: Detailed protocols have been established for preparing this compound through standard organic synthesis techniques, ensuring reproducibility and efficiency .

These methods highlight the accessibility of the Bestmann ylide for use in various synthetic applications.

(Triphenylphosphoranylidene)ketene has several important applications in organic chemistry:

  • Synthetic Intermediates: It serves as a precursor for synthesizing complex organic molecules, including natural products and pharmaceuticals.
  • Linking Agents: The compound acts as a chemical linchpin that facilitates the connection between nucleophilic entities and electrophilic centers, enabling the construction of intricate molecular frameworks .
  • Material Science: Its unique reactivity may also find applications in material science, particularly in developing polymers or novel materials with specific properties.

Interaction studies involving (triphenylphosphoranylidene)ketene focus on its reactivity with various nucleophiles such as alcohols and amines. These studies reveal insights into the mechanism of reactions involving this ylide and help optimize conditions for desired outcomes. Understanding these interactions is crucial for expanding its utility in synthetic applications.

Several compounds share structural or functional similarities with (triphenylphosphoranylidene)ketene. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
Phosphorus YlidesContains phosphorus bonded to carbon structuresVersatile reactivity; used in various coupling reactions .
PhosphoranesPhosphorus compounds with different substituentsCan stabilize negative charges; used in catalysis .
KetenesCompounds containing a cumulated double bondHighly reactive; used in cycloaddition reactions .

The uniqueness of (triphenylphosphoranylidene)ketene lies in its specific combination of phosphorus ylide characteristics and ketene functionality, which allows it to participate effectively in diverse synthetic pathways while providing access to complex molecular structures.

XLogP3

4.5

Dates

Modify: 2023-08-15
Alcarazo et al. Coordination chemistry at carbon. Nature Chemistry, doi: 10.1038/nchem.248, published online 14 June 2009. http://www.nature.com/naturechemistry
Lin et al. Expanding the antibacterial selectivity of polyether ionophore antibiotics through diversity-focused semisynthesis. Nature Chemistry, doi: 10.1038/s41557-020-00601-1, published online 22 December 2020

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